molecular formula C6H2BrN3O3 B3051625 4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole CAS No. 35128-56-4

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole

Cat. No.: B3051625
CAS No.: 35128-56-4
M. Wt: 244 g/mol
InChI Key: UEARFJVKDGVSDM-UHFFFAOYSA-N
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Description

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound with the molecular formula C6H2BrN3O3 It is known for its unique structural features, which include a bromine atom and a nitro group attached to a benzo[c][1,2,5]oxadiazole ring

Scientific Research Applications

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole can be synthesized through a multi-step process. One common method involves the nitration of 4-bromobenzo[c][1,2,5]oxadiazole. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide.

    Reduction: Iron powder and hydrochloric acid in methanol or dichloromethane at room temperature.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole
  • 4-Bromo-7-nitro-2,1,3-benzoxadiazole
  • 4-Chloro-7-nitro-2,1,3-benzothiadiazole
  • 4-Bromo-7-nitro-2,1,3-benzothiadiazole

Uniqueness

4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]oxadiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-7-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEARFJVKDGVSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475758
Record name 4-Bromo-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35128-56-4
Record name 4-Bromo-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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